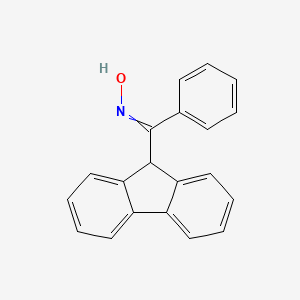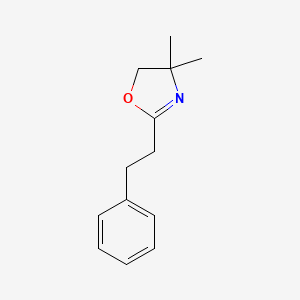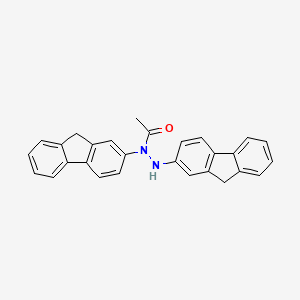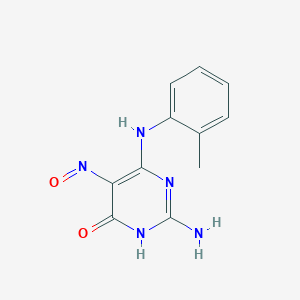
4-tert-butyl-N,N-bis(2-chloroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is of interest due to its potential use in organic synthesis and its reactivity with various reagents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
化学反应分析
Types of Reactions: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
4-tert-Butyl-N,N-bis(2-chloroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets through its chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components .
相似化合物的比较
4-tert-Butylaniline: Lacks the chloroethyl groups, making it less reactive in nucleophilic substitution reactions.
N,N-bis(2-chloroethyl)aniline: Lacks the tert-butyl group, affecting its steric properties and reactivity.
4-tert-Butylbenzyl chloride: Contains a benzyl chloride group instead of chloroethyl groups, leading to different reactivity patterns.
Uniqueness: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is unique due to the combination of its tert-butyl and chloroethyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications .
属性
CAS 编号 |
64977-11-3 |
|---|---|
分子式 |
C14H21Cl2N |
分子量 |
274.2 g/mol |
IUPAC 名称 |
4-tert-butyl-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C14H21Cl2N/c1-14(2,3)12-4-6-13(7-5-12)17(10-8-15)11-9-16/h4-7H,8-11H2,1-3H3 |
InChI 键 |
KWUGJGDAMLKTDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)

![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)


![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
